molecular formula C21H17FN2S2 B11551636 2-(4-Fluorobenzylsulfanyl)-4-(2-thienyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-(4-Fluorobenzylsulfanyl)-4-(2-thienyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11551636
M. Wt: 380.5 g/mol
InChI Key: FJAGVGBQBVTRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluorobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a complex organic compound that features a quinoline core structure substituted with a fluorobenzyl sulfanyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

2-[(4-fluorobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can be used as a probe to study biological processes and pathways, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorobenzyl and thienyl groups can interact with hydrophobic pockets in the target protein, while the quinoline core can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is unique due to the presence of both a fluorobenzyl sulfanyl group and a thienyl group. This combination of substituents imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H17FN2S2

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H17FN2S2/c22-15-9-7-14(8-10-15)13-26-21-17(12-23)20(19-6-3-11-25-19)16-4-1-2-5-18(16)24-21/h3,6-11H,1-2,4-5,13H2

InChI Key

FJAGVGBQBVTRAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)F)C#N)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.